4-Acetyl-5-oxohexanenitrile
Overview
Description
4-Acetyl-5-oxohexanenitrile is an organic compound with the molecular formula C8H11NO2 and a molar mass of 153.18 g/mol . This compound is characterized by the presence of both a nitrile group and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-oxohexanenitrile typically involves the reaction of a suitable nitrile with an acetylating agent under controlled conditions. One common method includes the use of acetonitrile and acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-oxohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The ketone group can undergo nucleophilic addition reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Tertiary alcohols.
Scientific Research Applications
4-Acetyl-5-oxohexanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-oxohexanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions, while the ketone group can undergo various transformations, influencing the compound’s biological activity .
Comparison with Similar Compounds
2,5-Hexanedione: Shares a similar structure but lacks the nitrile group.
Ethylene glycol diacetate: Contains ester groups instead of the nitrile and ketone groups.
2,4-Pentanedione: Similar in structure but with different functional groups.
Uniqueness: 4-Acetyl-5-oxohexanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-acetyl-5-oxohexanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8(7(2)11)4-3-5-9/h8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCFNMNFKCSYJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC#N)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329780 | |
Record name | 4-acetyl-5-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21603-67-8 | |
Record name | 4-acetyl-5-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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